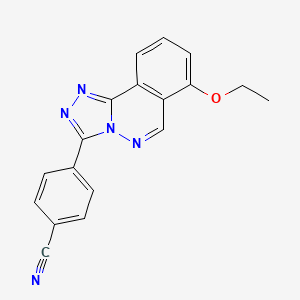![molecular formula C26H51NaO6S B13772013 Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate CAS No. 68541-52-6](/img/structure/B13772013.png)
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is a chemical compound with the molecular formula C26H52O6SNa and a molecular weight of 514.73 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate typically involves the sulfation of 2-ethylhexanol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction is carried out in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C . The resulting product is then purified and concentrated to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous production lines to ensure high yield and purity. The final product is often available as a solution in water, with concentrations typically around 40-50% .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and penetration of materials. This compound interacts with molecular targets such as cell membranes, enhancing the permeability and facilitating the delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-ethylhexyl sulfate: Similar in structure but with a shorter carbon chain.
Docusate sodium: Known for its use as a stool softener and has similar surfactant properties.
Sodium dodecyl sulfate: Commonly used in laboratory detergents and has a different carbon chain length.
Uniqueness
Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its longer carbon chain and specific functional groups make it particularly effective in applications requiring strong wetting and penetrating abilities .
Propriétés
Numéro CAS |
68541-52-6 |
|---|---|
Formule moléculaire |
C26H51NaO6S |
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
sodium;[18-(2-ethylhexoxy)-18-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C26H52O6S.Na/c1-4-7-9-10-13-16-20-25(32-33(28,29)30)21-17-14-11-12-15-18-22-26(27)31-23-24(6-3)19-8-5-2;/h24-25H,4-23H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
MXEIXTMTZWGPIM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC(CCCCCCCCC(=O)OCC(CC)CCCC)OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


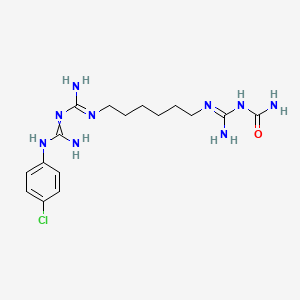

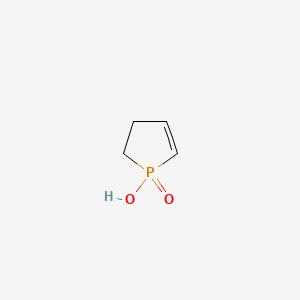
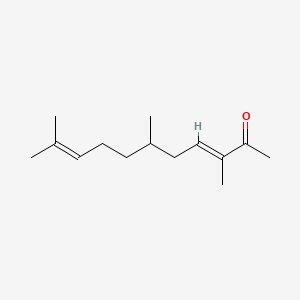
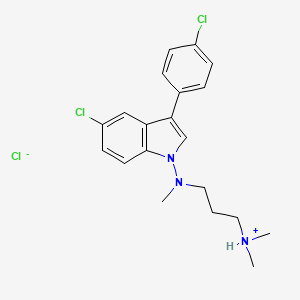
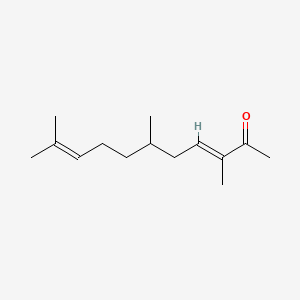
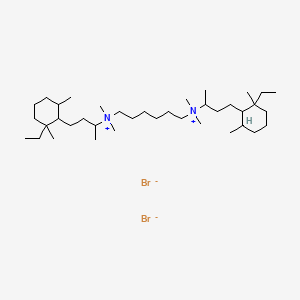
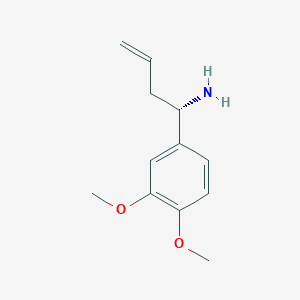
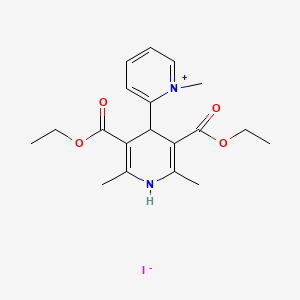
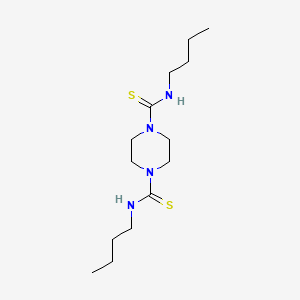

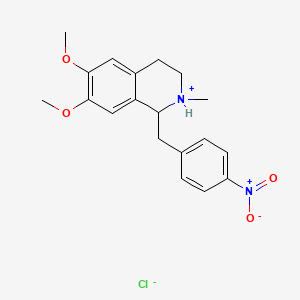
![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
